4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, an aminophenyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminobenzonitrile with thiosemicarbazide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-aminophenyl)benzonitrile: Similar structure but lacks the triazole and thiol groups.
5-methyl-4H-1,2,4-triazole-3-thiol: Lacks the aminophenyl group.
4-aminophenyl-1,2,4-triazole: Lacks the thiol group.
Uniqueness
4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the triazole ring and the thiol group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with the similar compounds listed above .
Properties
Molecular Formula |
C9H10N4S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-(3-aminophenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H10N4S/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8/h2-5H,10H2,1H3,(H,12,14) |
InChI Key |
YODJCLWRQOQRJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC(=C2)N |
Origin of Product |
United States |
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